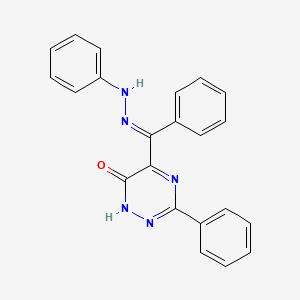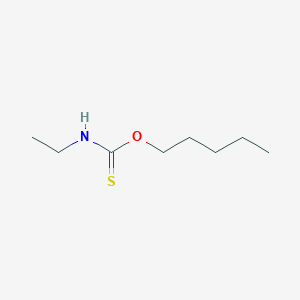![molecular formula C22H20N2O6 B12904507 Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate CAS No. 4113-94-4](/img/structure/B12904507.png)
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of ester groups and benzene rings in its structure suggests its utility in organic synthesis and potential biological activities.
Preparation Methods
The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can be compared with similar compounds like:
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate: This compound has a similar pyrimidine core but different ester groups, leading to variations in reactivity and applications.
Dimethyl 2,4-dioxo-1,3-diazine-5,6-dicarboxylate: Another pyrimidine derivative with different substituents, affecting its chemical and biological properties.
Properties
CAS No. |
4113-94-4 |
|---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3 |
InChI Key |
BUKOHVGMKUNCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


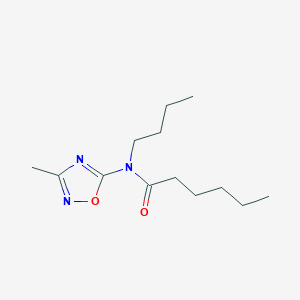

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
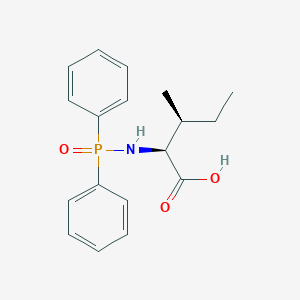
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
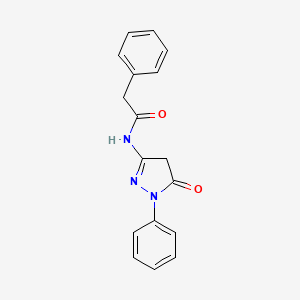
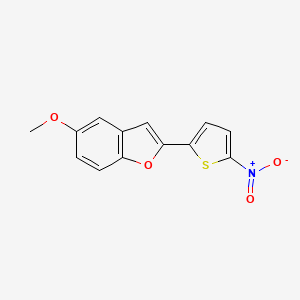
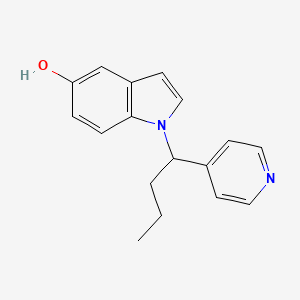
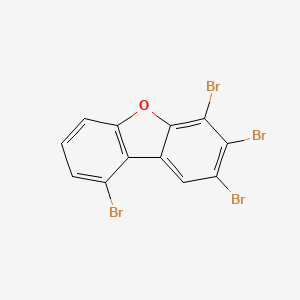
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
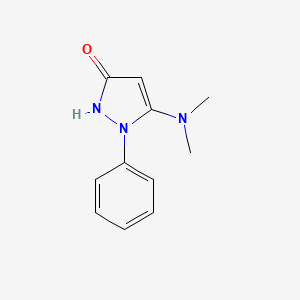
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
